1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Description
“1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde” is a chemical compound with the formula C20H23NO and a molecular weight of 293.4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 293.41 .
Scientific Research Applications
Organocatalytic Enantioselective Synthesis
A notable application involves its use in the organocatalytic, regio- and enantioselective Pictet-Spengler reactions for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids. This method has proven effective for creating a variety of biologically significant alkaloids with high enantiomeric excess, demonstrating the versatility and efficiency of this approach in producing pharmaceutically relevant compounds (Ruiz-Olalla et al., 2015).
Nanocatalysis in Heterocyclic Synthesis
Another application is observed in the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot three-component reaction. This process utilizes benzene-1,2-dicarbaldehyde (a close relative in reactivity to the mentioned compound) in the presence of a catalytic amount of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid, showcasing the potential of nanocatalysis in constructing complex heterocyclic structures efficiently (Maleki, 2014).
Dual C–H Functionalization
The compound also finds application in redox-neutral annulations involving dual C–H bond functionalization. This method facilitates the synthesis of functionalized quinolines and highlights the compound's role in enabling transformations that introduce complexity and functionality into heterocyclic scaffolds efficiently (Zhu & Seidel, 2017).
Properties
IUPAC Name |
1-benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-11,14-15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNKCWVIGABWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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